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molecular formula C12H21NO2 B2371969 Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate CAS No. 955028-67-8

Tert-butyl 6-azaspiro[2.5]octane-6-carboxylate

Cat. No. B2371969
M. Wt: 211.305
InChI Key: XSQCPVUVEHFAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859608B2

Procedure details

tert-butyl 6-azaspiro[2.5]octane-6-carboxylate (Intermediate 2, 1 g, 4.73 mmol) dissolved in 20 ml of Et2O was cooled to −60° C., then N,N,N′,N′-tetramethyl ethylendiamine (0.71 ml, 4.73 mmol) and secBuLi 1.4M in hexane (4.05 ml, 5.68 mmol) were added. After 10 minutes at −60° C., the temperature was raised to −20° C. for 30 minutes, then the reaction was cooled to −78° C. and dimethylformamide (0.55 ml, 7.09 mmol, dissolved in 5 ml of Et2O) was added. After 30 minutes a saturated aqueous solution of NH4Cl (8 ml) was slowly added, then reaction was allowed to reach room temperature. Reaction was extracted with Et2O (3×50 ml), the organic solvent was dried (Na2SO4) and evaporated to obtain a crude that was purified by silica gel chromatography (petroleum ether/ethylacetate from 95/5 to 85/15). (±) tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate was obtained as light yellow solid (400 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.71 mL
Type
reactant
Reaction Step Two
Quantity
4.05 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:3]2([CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]2)[CH2:2]1.CN(C)CCN(C)C.CCCCCC.CN(C)[CH:32]=[O:33].[NH4+].[Cl-]>CCOCC>[CH:32]([CH:7]1[N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4][C:3]2([CH2:2][CH2:1]2)[CH2:8]1)=[O:33] |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1CC12CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC12CCN(CC2)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.71 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
4.05 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0.55 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
8 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to −20° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
was extracted with Et2O (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solvent was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a crude that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (petroleum ether/ethylacetate from 95/5 to 85/15)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)C1CC2(CC2)CCN1C(=O)OC(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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